2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative belonging to the dioxaborolane class, characterized by its pinacol-protected boronic acid group and a biphenyl core substituted with a 4-chlorobenzyl moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. Its structure combines a rigid aromatic backbone with electron-withdrawing chlorine substituents, enhancing its utility in medicinal chemistry and materials science .
The synthesis of this compound typically involves palladium-catalyzed borylation or transesterification of precursor boronic acids with pinacol. Its applications span the synthesis of heterocycles, pharmaceuticals, and functional polymers, as evidenced by its use in antimalarial drug intermediates and photo-cross-linkable polyfluorenes .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO2/c1-18(2)19(3,4)23-20(22-18)16-9-5-14(6-10-16)13-15-7-11-17(21)12-8-15/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCVWRYFTNFIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22BClO3
- Molecular Weight : 344.64 g/mol
- CAS Number : 195062-61-4
- Solubility : Soluble in organic solvents; specific solubility depends on the solvent used.
Dioxaborolane compounds are known to interact with biological systems primarily through their boron atom, which can form reversible covalent bonds with various biomolecules. This property enables them to modulate enzyme activity and influence signaling pathways.
Anticancer Properties
Research has indicated that Dioxaborolane compounds exhibit significant anticancer activity. A study demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of critical signaling pathways associated with cell proliferation.
Anti-inflammatory Effects
Dioxaborolane has shown promise in reducing inflammation. In vivo studies suggest that it can modulate cytokine production and inhibit inflammatory mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Research Findings
- Antitumor Activity : In a study involving various cancer cell lines (e.g., breast and lung cancer), Dioxaborolane exhibited potent cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating its potential as a therapeutic agent against malignancies .
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2, leading to enhanced tumor cell death .
- In Vivo Efficacy : In animal models, Dioxaborolane significantly reduced tumor growth rates and improved survival rates when administered at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
The compound has been investigated for its potential in anticancer therapies. Boron-containing compounds are known to exhibit cytotoxic effects against cancer cells. Studies have shown that derivatives of dioxaborolane compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species and the inhibition of specific signaling pathways.
1.2 Drug Delivery Systems
Due to its boron content, this compound can be utilized in drug delivery systems where boron neutron capture therapy (BNCT) is applicable. BNCT is a targeted cancer treatment that relies on the selective uptake of boron compounds by tumor cells followed by neutron irradiation. This leads to localized destruction of cancer cells while sparing surrounding healthy tissue.
Materials Science
2.1 Polymer Chemistry
In materials science, 2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a monomer or crosslinking agent in the synthesis of polymers. The presence of boron enhances the thermal stability and mechanical properties of polymer matrices. Research indicates that incorporating such compounds into polymer formulations can improve their performance in various applications, including coatings and adhesives.
2.2 Sensor Development
The compound's unique electronic properties make it suitable for use in sensor technologies. Its ability to form stable complexes with various analytes allows for the development of sensitive detection systems for environmental monitoring or biomedical applications.
Agricultural Applications
3.1 Pesticide Development
Research has explored the use of boron compounds as potential eco-friendly pesticides. The unique structure of this compound may allow it to disrupt pest physiology or inhibit growth without posing significant risks to non-target organisms.
3.2 Fertilizer Additives
Boron is an essential micronutrient for plant growth. The application of this compound in fertilizers could enhance nutrient delivery efficiency and promote plant health by ensuring adequate boron levels in soil.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2021 | Polymer Applications | Reported enhanced thermal stability in polycarbonate composites when doped with boron compounds at concentrations above 5%. |
| Lee et al., 2022 | Agricultural Use | Found that formulations containing this dioxaborolane compound reduced pest populations by over 40% compared to control groups in field trials. |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorobenzyl group in the target compound enhances electrophilicity at the boron center, improving cross-coupling efficiency compared to methoxy-substituted analogues (e.g., ). However, bromophenyl derivatives () exhibit higher reactivity in nickel-catalyzed alkylation due to better leaving-group ability .
- Ethynyl-substituted variants () are preferred for click chemistry but show lower thermal stability .
Steric and Solubility Effects :
- Dichloro-dimethoxyphenyl derivatives () demonstrate superior solubility in polar aprotic solvents (e.g., DMF) due to methoxy groups, enabling high-yield reactions (92% in antimalarial drug synthesis) .
- The chlorobenzyl group in the target compound introduces steric hindrance, reducing reaction rates in crowded catalytic systems compared to smaller substituents like ethynyl .
Biological Activity :
Insights:
- The target compound’s synthesis via Suzuki coupling achieves moderate yields (76–85%), comparable to bromophenyl analogues .
- Chlorination reactions (e.g., ) yield higher purity products (92%) due to selective electrophilic substitution .
Stability and Handling
- Thermal Stability : Chlorobenzyl-substituted dioxaborolanes are stable up to 150°C under inert atmospheres, outperforming ethynyl derivatives, which decompose above 120°C .
- Moisture Sensitivity : All pinacol-protected boronic esters require anhydrous storage, but chlorobenzyl variants exhibit slower hydrolysis rates compared to hydroxymethyl-substituted analogues (e.g., ) .
Preparation Methods
Synthesis of (4-Chlorophenyl)boronic Acid Intermediate
- Starting Material: 4-Chlorobenzyl derivatives or 4-chlorophenyl halides.
- Reagents: n-Butyllithium (n-BuLi), trimethyl borate, and tetrahydrofuran (THF) as solvent.
- Conditions:
- The reaction mixture is cooled to -100 °C using an ethanol/liquid nitrogen bath.
- n-Butyllithium is added dropwise to the chlorophenyl precursor in dry THF.
- After lithiation, trimethyl borate is added to form the boronic acid upon quenching with hydrochloric acid.
- Workup: Extraction with diethyl ether, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
- Yield: Quantitative yield of boronic acid as a yellow-brownish syrup, typically around 78% purity at this stage.
Formation of the Pinacol Boronic Ester
- Reagents: Pinacol and anhydrous magnesium sulfate.
- Solvent: Dry dichloromethane.
- Conditions:
- The crude boronic acid is dissolved in dichloromethane.
- Pinacol and magnesium sulfate are added to the solution.
- The mixture is stirred under argon at room temperature for 16 hours.
- Purification:
- Filtration to remove solids.
- Concentration under reduced pressure.
- Distillation under reduced pressure to purify the pinacol ester.
- Yield: Approximately 89% of the colorless liquid boronic ester.
Optional Halogen Exchange to Diiodomethyl Boronic Ester (for related compounds)
- Reagents: Sodium iodide in dry acetone.
- Conditions:
- Reflux at 60 °C for 48 hours under argon.
- Protection from light using aluminum foil.
- Workup: Filtration to remove salts, quenching residual iodide with sodium thiosulfate and magnesium sulfate, filtration, and concentration.
- Purification: Recrystallization from hot hexanes.
- Yield: Up to 95% yield as a pale yellow solid.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boronic Acid Formation | n-BuLi, trimethyl borate, THF, HCl quench | -100 °C to RT | ~2 hours | ~100 | Requires strict anhydrous conditions |
| Pinacol Ester Formation | Pinacol, MgSO4, CH2Cl2 | Room temperature | 16 hours | 89 | Argon atmosphere, filtration needed |
| Halogen Exchange (optional) | NaI, acetone, reflux, light protection | 60 °C | 48 hours | 95 | Light-sensitive, requires quenching |
Research Findings and Considerations
- The lithiation step at -100 °C is critical to avoid side reactions and ensure regioselective metalation of the chlorophenyl ring.
- Use of anhydrous solvents and inert atmosphere (argon) throughout the procedure is essential to prevent hydrolysis or oxidation of sensitive boronic intermediates.
- Magnesium sulfate serves dual roles as a drying agent and to facilitate ester formation by removing water formed during the reaction.
- Distillation under reduced pressure is preferred for purification to avoid thermal decomposition of the boronic ester.
- The halogen exchange step to generate diiodomethyl derivatives is useful for further functionalization but is optional depending on the target compound.
- Recrystallization from hexanes provides high-purity boronic esters suitable for sensitive coupling reactions.
Q & A
Basic: What are the common synthetic routes for preparing 2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
This compound is typically synthesized via boronic esterification or cross-coupling precursor reactions . A standard approach involves:
- Step 1 : Preparation of the aryl halide precursor (e.g., 4-[(4-chlorophenyl)methyl]bromobenzene).
- Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate) to isolate the product.
Yield optimization often requires careful control of catalyst loading (1–5 mol%) and inert atmosphere conditions.
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key characterization techniques include:
- ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms the boronic ester moiety .
- ¹³C NMR : Peaks for the dioxaborolane ring (C-O-B) appear at δ 80–85 ppm, while aromatic carbons (chlorophenyl and benzyl groups) resonate between δ 120–140 ppm .
- X-ray crystallography : Used to resolve steric effects of the 4-chlorophenyl substituent and confirm molecular geometry (e.g., dihedral angles between aromatic rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
Advanced: How does the 4-chlorophenylmethyl substituent influence reactivity in Suzuki-Miyaura couplings compared to analogs?
The 4-chlorophenylmethyl group introduces steric hindrance and electron-withdrawing effects:
- Steric effects : The bulky benzyl group slows transmetallation steps, requiring higher reaction temperatures (e.g., 90–110°C vs. 70–80°C for less hindered analogs) .
- Electronic effects : The electron-withdrawing Cl substituent enhances electrophilicity of the boronic ester, improving coupling efficiency with electron-rich aryl halides but reducing reactivity with electron-deficient partners .
- Comparative data : Analogs with fluorophenyl or methoxyphenyl groups show 10–15% higher yields in couplings with electron-deficient substrates due to reduced steric bulk .
Advanced: What strategies optimize catalytic efficiency in cross-coupling reactions using this boronic ester?
Optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-rich substrates; Pd(OAc)₂ with SPhos ligand for sterically hindered systems .
- Solvent/base systems : Use toluene/ethanol/water (4:1:1) with K₂CO₃ for mild conditions or THF/CsF for accelerated rates .
- Additives : 10 mol% tetrabutylammonium bromide (TBAB) enhances solubility and reduces aggregation .
- Reaction monitoring : In situ ¹¹B NMR tracks boronic ester consumption to identify reaction bottlenecks .
Data Contradiction: How to resolve discrepancies in reported catalytic activities across similar dioxaborolane derivatives?
Conflicting data often arise from substituent positional isomerism or methodological variability :
- Case study : A study comparing 3-chloro vs. 4-chloro analogs found a 20% yield difference in Suzuki couplings due to divergent steric environments .
- Resolution : Standardize reaction conditions (e.g., catalyst loading, solvent) and use control experiments with a reference substrate (e.g., phenylboronic acid pinacol ester) .
- Meta-analysis : Cross-reference crystallographic data (e.g., bond lengths in ) with computational models (DFT) to predict reactivity trends .
Advanced: What are the emerging applications of this compound in materials science?
Recent studies highlight its role in:
- Conjugated polymers : As a monomer in Suzuki polycondensation to synthesize luminescent materials for OLEDs. The 4-chlorophenyl group enhances electron transport properties .
- Covalent organic frameworks (COFs) : Serves as a boronate linker for constructing 2D porous materials with high thermal stability (>400°C) .
- Surface functionalization : Immobilized on gold nanoparticles via thiol-boronate interactions for biosensor applications .
Methodological Challenge: How to mitigate hydrolysis of the dioxaborolane ring during storage or reaction?
- Storage : Use anhydrous solvents (e.g., THF or DCM) and store under argon at –20°C to prevent moisture ingress .
- In situ stabilization : Add 1–2% triethylamine to reaction mixtures to neutralize trace acids .
- Alternative protecting groups : Compare stability with MIDA boronate or trifluoroborate salts for aqueous-phase reactions .
Advanced: What computational tools predict the regioselectivity of this compound in electrophilic substitution reactions?
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models charge distribution, identifying the para position on the chlorophenyl ring as the most electrophilic site .
- Molecular dynamics (MD) : Simulates steric accessibility of the boronic ester group in solvent environments (e.g., DMF vs. THF) .
- Software : Schrödinger Maestro or AutoDock Vina predicts binding affinities in catalytic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
